![molecular formula C11H6Cl2N2O3S2 B4695150 5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4695150.png)
5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
5-(2,6-dichloro-3-nitrobenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, commonly known as DNTB, is a synthetic compound that has been widely used in scientific research for its unique properties. DNTB belongs to the thiazolidinone class of compounds and is known for its antibacterial, antifungal, and antitumor activities.
Mechanism of Action
The mechanism of action of DNTB is not fully understood, but it is believed to act by inhibiting the activity of various enzymes and disrupting the membrane integrity of microorganisms. It has been shown to inhibit the activity of β-lactamase, which is an enzyme responsible for antibiotic resistance in bacteria. DNTB has also been shown to disrupt the membrane integrity of microorganisms, leading to cell death.
Biochemical and Physiological Effects:
DNTB has been shown to exhibit various biochemical and physiological effects such as:
1. Inhibition of enzyme activity: DNTB has been shown to inhibit the activity of various enzymes such as β-lactamase and acetylcholinesterase.
2. Disruption of membrane integrity: DNTB has been shown to disrupt the membrane integrity of microorganisms, leading to cell death.
3. Antitumor activity: DNTB has been found to exhibit potent antitumor activities against various cancer cell lines.
Advantages and Limitations for Lab Experiments
DNTB has several advantages and limitations for lab experiments. Some of the advantages include:
1. Potent antibacterial, antifungal, and antitumor activities: DNTB has been found to exhibit potent antibacterial, antifungal, and antitumor activities, making it a useful compound for various scientific research applications.
2. Inhibition of enzyme activity: DNTB has been shown to inhibit the activity of various enzymes, making it a useful compound for enzyme inhibition studies.
3. Low toxicity: DNTB has been found to have low toxicity, making it a safe compound to work with in the lab.
Some of the limitations of DNTB include:
1. Limited solubility: DNTB has limited solubility in water, which can make it difficult to work with in certain experiments.
2. Limited stability: DNTB is not very stable and can decompose over time, which can affect the accuracy of experimental results.
3. Limited availability: DNTB is not widely available and can be expensive to synthesize.
Future Directions
There are several future directions for the research and development of DNTB. Some of these include:
1. Investigation of its mechanism of action: Further studies are needed to fully understand the mechanism of action of DNTB and how it interacts with various enzymes and microorganisms.
2. Development of new antimicrobial agents: DNTB has been shown to exhibit potent antibacterial and antifungal activities, and further studies could lead to the development of new antimicrobial agents based on its structure.
3. Development of new anticancer agents: DNTB has been found to exhibit potent antitumor activities, and further studies could lead to the development of new anticancer agents based on its structure.
4. Investigation of its potential as an enzyme inhibitor: DNTB has been shown to inhibit the activity of various enzymes, and further studies could lead to the development of new enzyme inhibitors based on its structure.
5. Investigation of its potential as a drug delivery agent: DNTB has unique properties that could make it a useful drug delivery agent, and further studies could explore its potential in this area.
Scientific Research Applications
DNTB has been extensively studied for its biological activities and has been found to exhibit potent antibacterial, antifungal, and antitumor activities. It has been used in various scientific research applications such as:
1. Antibacterial and antifungal studies: DNTB has been shown to exhibit potent antibacterial and antifungal activities against a wide range of microorganisms. It has been used in various studies to investigate its mechanism of action and to develop new antimicrobial agents.
2. Antitumor studies: DNTB has been found to exhibit potent antitumor activities against various cancer cell lines. It has been used in various studies to investigate its mechanism of action and to develop new anticancer agents.
3. Enzyme inhibition studies: DNTB has been shown to inhibit the activity of various enzymes such as β-lactamase and acetylcholinesterase. It has been used in various studies to investigate its mechanism of action and to develop new enzyme inhibitors.
properties
IUPAC Name |
(5Z)-5-[(2,6-dichloro-3-nitrophenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O3S2/c1-14-10(16)8(20-11(14)19)4-5-6(12)2-3-7(9(5)13)15(17)18/h2-4H,1H3/b8-4- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDGNDXOEIPPUDI-YWEYNIOJSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C=CC(=C2Cl)[N+](=O)[O-])Cl)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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